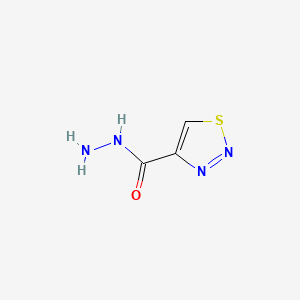

1,2,3-Thiadiazole-4-carbohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

thiadiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBQRNGEDIWRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193996 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-18-9 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4100-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID, HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CN2TVG5BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,2,3 Thiadiazole 4 Carbohydrazide and Its Derivatives

Established Synthetic Routes to the 1,2,3-Thiadiazole (B1210528) Ring System

The construction of the 1,2,3-thiadiazole core is a critical first step in the synthesis of its derivatives. Several named reactions have been established for this purpose, with the Hurd-Mori and Pechmann syntheses being among the most prominent.

The Hurd-Mori synthesis is a widely utilized method that involves the reaction of hydrazones with thionyl chloride. wikipedia.orgmdpi.com This reaction proceeds through the cyclization of an N-acyl or N-tosyl hydrazone derivative. wikipedia.org A variety of ketones, including those with alkyl and aryl substituents, can be converted to their corresponding semicarbazones, which then undergo cyclization in the presence of excess thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.com The reaction conditions are generally mild, making it a versatile and efficient approach. mdpi.com

Another classical approach is the Pechmann synthesis , which involves the 1,3-dipolar cycloaddition of diazo compounds to isothiocyanates. researchgate.netthieme-connect.de This method, first reported in 1896, provides a direct route to 5-amino-1,2,3-thiadiazole derivatives. thieme-connect.de

The Wolff synthesis , involving the cyclization of α-diazothiocarbonyl compounds, also serves as a route to the 1,2,3-thiadiazole ring system. researchgate.netisres.org

Modern variations and improvements on these classical methods continue to be developed. For instance, a metal-free approach utilizing N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), has been reported as an improvement to the Hurd-Mori reaction. organic-chemistry.org

| Synthetic Route | Key Reactants | Key Reagent/Condition | Reference |

| Hurd-Mori Synthesis | Hydrazones (N-acyl or N-tosyl) | Thionyl chloride | wikipedia.orgmdpi.com |

| Pechmann Synthesis | Diazo compounds, Isothiocyanates | 1,3-dipolar cycloaddition | researchgate.netthieme-connect.de |

| Wolff Synthesis | α-Diazothiocarbonyl compounds | Cyclization | researchgate.netisres.org |

| Modified Hurd-Mori | N-Tosylhydrazones, Sulfur | TBAI (catalyst) | organic-chemistry.org |

Synthetic Strategies for 1,2,3-Thiadiazole-4-carbohydrazide Scaffold

The direct synthesis of the this compound scaffold typically involves a multi-step sequence. A common strategy begins with the synthesis of a 1,2,3-thiadiazole-4-carboxylate ester. This ester is then reacted with hydrazine hydrate to afford the desired this compound. For example, a substituted 1,2,3-thiadiazole-5-carboxylate scaffold can be synthesized via a Hurd-Mori reaction, followed by treatment with hydrazine hydrate (N₂H₄·H₂O) to yield the corresponding carbohydrazide (B1668358) derivative. mdpi.com

Derivatization Approaches via the Carbohydrazide Moiety

The carbohydrazide functional group (-CONHNH₂) is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse structural motifs and the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most common and straightforward derivatization strategies for carbohydrazides is their condensation with various carbonyl compounds (aldehydes and ketones) to form hydrazones. organic-chemistry.org This reaction is typically carried out under acidic or basic catalysis and proceeds with the elimination of a water molecule. The resulting hydrazones, characterized by the -C=N-NH-C=O linkage, are often stable, crystalline solids. This reaction has been used to synthesize a series of novel thiadiazole derivatives bearing hydrazone moieties by reacting 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide with various aldehydes and ketones. nih.gov

Cycloaddition Reactions and Heterocycle Annulation Strategies

The carbohydrazide moiety and its derivatives, such as hydrazones, serve as valuable precursors for the synthesis of various other heterocyclic rings through cycloaddition and heterocycle annulation reactions. This approach allows for the construction of fused or linked heterocyclic systems containing the 1,2,3-thiadiazole core.

Triazoles: Substituted isothiocyanates can react with 1,2,3-thiadiazole acetanilide derivatives in alkaline conditions to yield 1,2,4-triazoles fused with the 1,2,3-thiadiazole substituent. mdpi.com

Thiadiazoles: The reaction of alkylidenecarbodithioate with hydrazonoyl halides can lead to the formation of 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety. mdpi.com Additionally, the cyclization of thiosemicarbazone derivatives with acetic anhydride can afford 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.govnih.govsemanticscholar.org

Oxadiazoles: Cyclization of p-tosylhydrazone derivatives with acetic anhydride can result in the formation of 1,2,3,4-oxathiadiazole derivatives. nih.govnih.govsemanticscholar.org Silane-promoted cycloaddition of thiobenzhydrazides with carbon dioxide provides a pathway to 1,3,4-thiadiazol-2(3H)-ones. rsc.org

Tetrazoles: While not explicitly detailed for this compound in the provided context, the general reactivity of hydrazonoyl halides with tetrazole-5-thione suggests the potential for forming tetrazole-containing structures. mdpi.com

| Target Heterocycle | Key Reactants/Intermediates | Key Reagent/Condition | Reference |

| 1,2,4-Triazole (B32235) | 1,2,3-Thiadiazole acetanilide, Isothiocyanate | Alkaline conditions | mdpi.com |

| 1,3,4-Thiadiazole | Alkylidenecarbodithioate, Hydrazonoyl halides | - | mdpi.com |

| 4,5-Dihydro-1,3,4-thiadiazole | Thiosemicarbazone | Acetic anhydride | nih.govnih.govsemanticscholar.org |

| 1,2,3,4-Oxathiadiazole | p-Tosylhydrazone | Acetic anhydride | nih.govnih.govsemanticscholar.org |

| 1,3,4-Thiadiazol-2(3H)-one | Thiobenzhydrazide, Carbon dioxide | Silane | rsc.org |

Acylation and Alkylation Reactions

The nitrogen atoms of the carbohydrazide moiety are nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation: Acylation with acid chlorides, anhydrides, or carboxylic acids introduces an acyl group onto one or both nitrogen atoms of the hydrazide. This can be a step in the synthesis of other heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, through subsequent cyclization. bu.edu.eg

Alkylation: Alkylation with alkyl halides or other alkylating agents can introduce alkyl groups onto the hydrazide nitrogens, leading to N-substituted derivatives. A base-promoted tandem condensation N-alkylation of aldehydes and hydrazines with alkyl halides provides a one-pot method to produce trisubstituted hydrazones. organic-chemistry.org

Advanced Synthetic Techniques in this compound Synthesis

Modern synthetic organic chemistry has introduced several advanced techniques that can be applied to the synthesis of 1,2,3-thiadiazoles and their derivatives, often offering advantages in terms of efficiency, selectivity, and environmental impact.

Transition-Metal-Free Synthesis: A facile and practical TBAI-catalyzed reaction between N-tosylhydrazones and sulfur provides a metal-free improvement to the Hurd-Mori reaction for synthesizing 1,2,3-thiadiazoles. organic-chemistry.org Another transition-metal-free approach involves the cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur mediated by I₂/DMSO for the synthesis of 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org

Photocatalysis: Visible light, in conjunction with a photocatalyst like cercosporin, can be used to synthesize 1,2,3-thiadiazoles under mild and environmentally friendly conditions. organic-chemistry.org

Ionic Liquid Support: The use of ionic liquids as a support for sulfonyl hydrazine in the reaction with ketones or diketones offers a simple and mild approach to synthesize substituted 1,2,3-thiadiazoles in excellent yields. mdpi.com

These advanced techniques highlight the ongoing efforts to develop more sustainable and efficient methods for the synthesis of this important class of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant technique in organic chemistry, offering considerable advantages over conventional heating methods. This approach dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. The application of microwave irradiation in the synthesis of 1,2,3-thiadiazole derivatives and related heterocyclic systems has been explored to enhance efficiency.

In the synthesis of novel 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole moiety, microwave irradiation has been successfully employed. This method facilitates multi-step reactions, leading to the formation of complex heterocyclic structures in a significantly shorter timeframe compared to traditional refluxing techniques. The process typically involves the reaction of a 1,2,3-thiadiazole intermediate, such as a carbohydrazide, with other reagents under controlled microwave conditions. The high efficiency of this method is attributed to the rapid and uniform heating of the reaction mixture, which accelerates the rate of reaction.

A comparison between microwave-assisted and conventional synthesis for related heterocyclic compounds, such as 1,3,4-thiadiazole Schiff bases, highlights the benefits. Conventional methods often suffer from drawbacks like the need for high-boiling solvents, extended reaction times, and lower yields. In contrast, microwave-assisted synthesis provides a simpler reaction procedure, easier workup, and higher product yields in a fraction of the time. For instance, reactions that might take several hours under conventional heating can be completed within minutes using microwave irradiation.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Minutes | Hours to Days |

| Energy Consumption | Lower | Higher |

| Product Yield | Often higher | Variable, often lower |

| Solvent Use | Can be reduced or done solvent-free | Often requires high-boiling solvents |

| Heating | Uniform and rapid | Non-uniform, gradual |

This table provides a general comparison of microwave-assisted synthesis versus conventional heating for heterocyclic compounds.

Green Chemistry Approaches

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of thiadiazole derivatives, several green approaches have been developed to improve the environmental footprint of the reactions.

While specific examples of micelle-promoted synthesis for this compound are not extensively documented, the principles of aqueous synthesis are central to this approach. Micellar catalysis involves using surfactants in water to create microreactors (micelles) where organic reactions can occur with enhanced rates and selectivity, minimizing the need for volatile organic solvents.

Other green synthetic strategies for thiadiazole derivatives include:

Use of Greener Catalysts : The use of non-toxic, reusable, and efficient catalysts is a cornerstone of green chemistry. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an environmentally friendly, low-cost, and non-toxic basic catalyst in the synthesis of nih.govnanobioletters.comnih.govthiadiazole derivatives. nih.gov

Alternative Energy Sources : Beyond microwaves, ultrasonication is another energy-efficient technique. Ultrasound-assisted methods can accelerate reactions and improve yields, often under milder conditions. nanobioletters.com

Eco-Friendly Solvents : The use of environmentally benign solvents like water or ethanol is a key green approach. organic-chemistry.org Metal-free reaction conditions are also desirable, and methodologies using catalysts like molecular iodine (I₂) in air have been developed for the oxidative S-N bond formation in thiadiazoles. mdpi.com

Solvent-Free Reactions : Conducting reactions without a solvent (neat) or through grinding techniques further reduces waste and environmental impact. mdpi.com

These approaches align with the goals of green chemistry by improving efficiency, reducing waste, and utilizing less hazardous materials in the synthesis of thiadiazole compounds. nanobioletters.commdpi.com

Multicomponent Reactions (e.g., Ugi Four-Component Reactions)

Multicomponent reactions (MCRs) are highly efficient, convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR and serves as a powerful tool for generating molecular diversity and complexity in a single step.

The classic Ugi-4CR involves the reaction of a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. This reaction is particularly valuable for creating libraries of compounds for drug discovery and has been adapted for the synthesis of various heterocyclic systems.

The Ugi reaction has been successfully applied to synthesize derivatives of 1,2,3-thiadiazole. In this context, a carboxylic acid component bearing the 1,2,3-thiadiazole ring can be used as one of the four components. For example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can be reacted with an amine, an aldehyde, and an isocyanide in a one-pot reaction to yield complex derivatives containing the 1,2,3-thiadiazole scaffold. This one-pot methodology is considered a green and rapid approach for generating lead compounds in pesticide and pharmaceutical development.

The key advantages of using the Ugi reaction for this purpose include:

High Atom Economy : Most of the atoms from the starting materials are incorporated into the final product.

Operational Simplicity : The one-pot nature of the reaction simplifies the synthetic procedure and reduces purification steps.

Diversity-Oriented Synthesis : A wide range of derivatives can be easily synthesized by simply varying each of the four components.

| Starting Material | Reactant 1 (Carboxylic Acid) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Reactant 4 (Isocyanide) | Yield (%) |

| 1 | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 3-Chloro-4-methylaniline | 3-(Trifluoromethyl)benzaldehyde | Cyclohexyl isocyanide | 89 |

| 2 | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 3-Fluoro-4-methylaniline | 2-Methylbenzaldehyde | Cyclohexyl isocyanide | 75 |

| 3 | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 3-Chloro-4-methylaniline | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 81 |

This table presents selected examples of 4-methyl-1,2,3-thiadiazole derivatives synthesized via the Ugi four-component reaction.

Structural Characterization Methodologies for Synthesized Compounds

The structural elucidation of newly synthesized this compound derivatives is crucial to confirm their identity, purity, and stereochemistry. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are fundamental tools for determining the molecular structure.

¹H-NMR spectra provide information about the number and types of protons and their chemical environments. For 1,2,3-thiadiazole derivatives, a characteristic singlet for the C5-H proton of the thiadiazole ring typically appears in the downfield region (around 9.7-9.8 ppm). The NH and NH₂ protons of the carbohydrazide moiety exhibit signals that can vary in chemical shift and may be exchangeable with D₂O.

¹³C-NMR spectra reveal the carbon framework of the molecule. The carbonyl carbon of the hydrazide group and the carbons of the thiadiazole ring appear at characteristic chemical shifts, typically in the range of 142-161 ppm.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of specific functional groups. In this compound derivatives, characteristic absorption bands include:

N-H stretching vibrations for the amine and amide groups of the hydrazide.

A strong C=O stretching vibration for the carbonyl group.

C=N and N=N stretching vibrations associated with the thiadiazole ring.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

X-ray Diffraction Analysis : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. This technique determines the precise three-dimensional arrangement of atoms and the bond lengths and angles within the molecule, confirming the connectivity and stereochemistry. It can also reveal details about intermolecular interactions, such as hydrogen bonding in the crystal lattice.

| Technique | Information Obtained | Characteristic Data for 1,2,3-Thiadiazole Derivatives |

| ¹H-NMR | Proton environment, connectivity | Thiadiazole C-H proton signal (~9.7-9.8 ppm), NH proton signals. |

| ¹³C-NMR | Carbon skeleton | Carbonyl and thiadiazole carbon signals (~142-161 ppm). |

| FT-IR | Functional groups | C=O stretch, N-H stretch, C=N stretch. |

| Mass Spec. | Molecular weight, formula | Molecular ion peak corresponding to the calculated mass. |

| X-ray | 3D molecular structure | Precise bond lengths, bond angles, and crystal packing. |

This table summarizes the primary characterization techniques and the typical data they provide for this compound and its derivatives.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

While specific molecular docking studies for 1,2,3-Thiadiazole-4-carbohydrazide were not found in the reviewed literature, research on closely related derivatives provides significant insights into how this scaffold interacts with biological targets. For instance, a series of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles, which feature a carbonyl group at the C4 position analogous to the target compound, were designed and docked as potential microtubule-destabilizing agents. nih.gov These studies revealed that the compounds could effectively inhibit tubulin polymerization, a key mechanism for anticancer drugs, and arrested the cell cycle at the G2/M phase. nih.gov

In another study, multi-armed 1,2,3-thiadiazole (B1210528) benzene (B151609) derivatives were investigated as inhibitors of the Glyoxalase-I (Glo-I) enzyme, a target for anticancer drug design. mdpi.com Docking poses showed that these compounds bind competitively to the Glo-I active site. A key interaction observed was the chelation of the zinc atom at the bottom of the active site, which is crucial for the enzyme's viability. mdpi.com The most active compound, a tetra-armed 1,2,3-thiadiazole derivative, was found to be eight times more active than its selenium-containing counterpart, highlighting the importance of the sulfur heterocycle in this interaction. mdpi.com

Furthermore, docking studies on 1,2,3-thiadiazole thioacetanilide (B1681303) analogs identified them as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with binding affinities comparable to standard compounds. nih.gov

Table 1: Molecular Docking Data for 1,2,3-Thiadiazole Derivatives

| Derivative Class | Biological Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| 5-Aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles | Tubulin | Inhibited tubulin polymerization; induced G2/M cell cycle arrest. | nih.gov |

| Multi-armed 1,2,3-thiadiazole benzene derivatives | Glyoxalase-I (Glo-I) | Competitive inhibition with IC50 values in the micro-molar range; interaction with the active site zinc atom. | mdpi.com |

| 1,2,3-Thiadiazole thioacetanilides | HIV-1 Reverse Transcriptase | Comparable binding affinity to standard NNRTIs; hydrophobic and electrostatic effects dominate binding. | nih.gov |

| 4H- lew.roresearchgate.netthiadiazolo[4,5-b]indole hybrids | Transferase enzyme (6AEF) | High affinity with binding energy of -6.0 kcal/mol. | researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a fundamental understanding of a compound's properties based on its electron distribution. For the 1,2,3-thiadiazole system, DFT calculations have been performed to obtain optimized geometries and electronic properties, which are in good agreement with experimental data. researchgate.net

Studies have utilized the B3LYP functional with various basis sets, such as 6-311G++(3d,2p), to perform calculations. lew.roresearchgate.net These theoretical investigations are foundational for understanding the more complex derivatives, including this compound, by first characterizing the parent ring system.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.govmdpi.com

For the 1,2,3-thiadiazole scaffold, DFT calculations have determined these crucial electronic parameters. The HOMO is primarily located on the S1 atom with some delocalization along the N2-N3 bond, whereas the LUMO is distributed over the entire molecule. researchgate.netnih.gov This distribution highlights the regions of the molecule most likely to be involved in nucleophilic and electrophilic interactions. Theoretical calculations on 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety have shown that the HOMO is mainly located on the 1,2,3-thiadiazole ring, the 1,2,4-triazole ring, and a connecting thioether group, underscoring the electronic contribution of the thiadiazole core. nih.govmdpi.com

Table 2: Calculated Electronic Parameters for 1,2,3-Thiadiazole Systems

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1,2,3-Thiadiazole | DFT/B3LYP | -7.41 | -1.55 | 5.86 | lew.roresearchgate.net |

| 4-Methyl-1,2,3-thiadiazole | DFT/B3LYP | -7.07 | -1.33 | 5.74 | lew.roresearchgate.net |

| 4-Cyano-1,2,3-thiadiazole | DFT/B3LYP | -8.16 | -3.15 | 5.01 | researchgate.net |

The distribution of net atomic charges within a molecule is critical for understanding its electrostatic potential and intermolecular interactions, such as hydrogen bonding. DFT calculations can provide this information through various population analysis methods, like Mulliken and Natural Bond Orbital (NBO) analysis. lew.ro

For the parent 1,2,3-thiadiazole ring, calculations show a positive charge on the sulfur atom (S1) and negative charges on the two nitrogen atoms (N2 and N3). lew.roresearchgate.net The carbon atoms (C4 and C5) have smaller charge values. This charge distribution is key to the molecule's ability to act as a hydrogen bond acceptor and to participate in electrostatic interactions with biological targets. The introduction of substituents can significantly alter this charge distribution; for example, electron-donating groups like methyl increase the negative charge on the nitrogen atoms, while electron-withdrawing groups like cyanide have the opposite effect. lew.ro

Table 3: Net Atomic Charge Distribution of 1,2,3-Thiadiazole

| Atom | NBO Charge (e) | Mulliken Charge (e) |

|---|---|---|

| S1 | +0.589 | +0.066 |

| N2 | -0.354 | -0.201 |

| N3 | -0.222 | -0.101 |

| C4 | -0.089 | +0.065 |

| C5 | -0.158 | +0.027 |

Computational chemistry is a powerful tool for investigating reaction mechanisms and the structures of transient species, such as transition states. Theoretical studies on the photochemical reactions of 1,2,3-thiadiazole have used methods like the restricted active space self-consistent field (RASSCF) to map potential energy surfaces and identify transition states. acs.orgnih.gov

These investigations have shown that the photoisomerization of 1,2,3-thiadiazole proceeds through a complex pathway: the reactant is first promoted to an excited state, followed by decay through a conical intersection to an intermediate, which then passes through various transition states to form the final photoproducts like thiirene, thioketene, and ethynethiol. nih.gov The calculations revealed the specific geometries of these transition states and the energy barriers associated with each step, providing a comprehensive understanding of the reaction dynamics that is difficult to obtain experimentally. acs.orgnih.gov For instance, the calculated barrier heights for different pathways allow prediction of the major photoproducts, which aligns well with experimental observations. nih.gov Additionally, in the context of enzyme inhibition, it has been suggested that 1,2,3-thiadiazole derivatives may act as inhibitors by mimicking the transition state of an enzymatic reaction. tandfonline.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are key in silico strategies for identifying novel drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to screen large databases of chemical compounds to find new potential hits.

While a specific pharmacophore model for this compound has not been detailed, the 1,2,3-thiadiazole scaffold is recognized as a valuable component in drug design and has been investigated in related studies. mdpi.comnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,3-thiadiazole thioacetanilide derivatives have been conducted to elucidate the structural features required for HIV-1 reverse transcriptase inhibition, showing that hydrophobic and electrostatic effects are dominant factors for binding affinity. nih.gov

Virtual screening approaches have successfully identified active compounds containing the 1,2,3-thiadiazole ring. mdpi.com In a highly relevant study, molecular dynamics simulations were performed on a complex containing an ethyl 5-[(...)-1,2,3-thiadiazole-4-carboxylate] derivative, which was identified through screening. These simulations were used to understand the dynamic behavior and structural stability of the ligand-protein complex over time, confirming its potential as a stable inhibitor. researchgate.net

Computational Approaches in Drug Repurposing

Drug repurposing, or finding new therapeutic uses for existing drugs, is an efficient strategy that can significantly shorten the drug development timeline. Computational methods, such as signature matching, molecular docking, and deep learning, are increasingly used to identify promising candidates for repurposing. nih.gov

There are no specific computational studies focused on repurposing this compound. However, the 1,2,3-thiadiazole scaffold is present in numerous compounds synthesized for one biological purpose that could be computationally evaluated for others. For example, a series of 1,2,3-thiadiazole-based strobilurins were rationally designed as fungicides. acs.org Such a library of compounds could be subjected to large-scale virtual screening against a panel of human therapeutic targets to identify potential new medical applications, demonstrating the principles of computational drug repurposing. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,3-thiadiazole-4-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization of thiocarbohydrazides or hydrazides. A common approach involves condensing hydrazine hydrate with carbon disulfide (3:1 ratio) under reflux (343 K, 6 hours) to form thiocarbohydrazide intermediates, followed by cyclization using catalysts like H₂SO₄ or polyphosphoric acid . Solvent-free fusion at 413 K for 1 hour under microwave irradiation can improve yield and purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-cyclization. Optimize catalyst concentration to minimize byproducts like sulfides or disubstituted derivatives .

Q. How are structural and purity assessments conducted for this compound derivatives?

- Characterization Techniques :

- Spectroscopy : ¹H/¹³C NMR (to confirm hydrazide NH and thiadiazole ring protons), IR (C=S stretch at ~1250 cm⁻¹, N-H at ~3200 cm⁻¹) .

- Elemental Analysis : Verify stoichiometry (e.g., C₃H₄N₄OS for this compound) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Avoid inhalation/contact using nitrile gloves and fume hoods. Store in airtight containers away from oxidizers (risk of exothermic decomposition). Neutralize spills with 10% sodium bicarbonate .

Q. How can researchers evaluate the biological activity of thiadiazole-carbohydrazide derivatives?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Spectrophotometric analysis of acetylcholinesterase or urease activity .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent product formation in thiadiazole-carbohydrazide reactions?

- Case Study : Reacting 3-acetonyl-5-cyano-1,2,4-thiadiazole with 4-methoxyphenylhydrazine yields indole-thiadiazole hybrids, whereas phenylhydrazine produces pyrazole-thiadiazole byproducts. The methoxy group stabilizes intermediates via resonance, directing cyclization to indole vs. pyrazole pathways .

- Advanced Analysis : DFT calculations (e.g., Gaussian) can model transition states to predict regioselectivity .

Q. How can crystallographic data resolve contradictions in reported thiadiazole-carbohydrazide structures?

- Technique : Single-crystal X-ray diffraction (SHELXL/SHELXTL) confirms bond lengths (C-S: ~1.68 Å, N-N: ~1.38 Å) and torsion angles. Discrepancies in tautomeric forms (e.g., thione vs. thiol) can be resolved via electron density maps .

- Example : Minor byproducts in thiadiazole synthesis (e.g., brominated pyrrolo-thiadiazines) were structurally validated using X-ray data .

Q. What strategies optimize the synthesis of bioactive thiadiazole-carbohydrazide derivatives with improved pharmacokinetics?

- SAR Studies :

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance membrane permeability .

- Metabolic Stability : Replace ester moieties with amides (e.g., ethyl → morpholino) to reduce hepatic clearance .

- In Silico Tools : Use SwissADME to predict LogP and CYP450 interactions .

Q. How should researchers address contradictory bioactivity data in thiadiazole-carbohydrazide studies?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。